molecular formula C4H3F7O B1218544 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether CAS No. 406-78-0

1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether

Cat. No.: B1218544
CAS No.: 406-78-0
M. Wt: 200.05 g/mol
InChI Key: CWIFAKBLLXGZIC-UHFFFAOYSA-N
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Scientific Research Applications

1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether has a wide range of scientific research applications:

Mechanism of Action

Target of Action

The primary target of 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether (TFTFE) is the electrolyte solvent in various battery technologies . It is particularly effective in lithium-ion batteries, lithium-sulfur batteries, and other battery systems .

Mode of Action

TFTFE interacts with its targets by acting as a co-solvent and additive . In lithium-metal batteries, TFTFE helps to suppress dendrites without raising the interfacial impedance . It also supports the stable cycling of NMC and lithium metal phosphate cathodes by forming a highly fluorinated interphase, which inhibits oxidation and transition metal dissolution .

Biochemical Pathways

The key biochemical pathway affected by TFTFE is the electrolyte conduction pathway in battery systems . TFTFE enhances ionic conduction, particularly in high-rate cycle environments .

Pharmacokinetics

TFTFE has a low viscosity, low freezing point, low dielectric constant, and high electrochemical stability . These properties make it an ideal candidate for use in various battery technologies .

Result of Action

The molecular and cellular effects of TFTFE’s action include the suppression of dendrites in lithium-metal batteries, the formation of a highly fluorinated interphase that inhibits oxidation and transition metal dissolution, and the enhancement of ionic conduction . These actions result in improved cycle and rate capability of battery cells .

Action Environment

The action, efficacy, and stability of TFTFE are influenced by environmental factors such as temperature and the presence of other solvents. TFTFE is miscible with many polar organic solvents, including carbonates typically used in battery electrolytes . Its low freezing point allows it to remain effective in cold environments .

Safety and Hazards

Please refer to the safety data sheet (SDS) for detailed safety and hazard information .

Future Directions

TFTFE is a versatile co-solvent and additive for various battery systems. It supports the stable cycling of NMC and lithium metal phosphate cathodes by forming a highly fluorinated interphase, which inhibits oxidation and transition metal dissolution . Because of its stability and low viscosity, TFTFE is commonly added in localized high-concentration electrolytes (LHCE) as a diluent and flame-retardant . In lithium-sulfur batteries, TFTFE plays a key role as both a polysulfide-restraining solvent and a film-forming agent, addressing the polysulfide shuttle (PSS) effect and improving battery performance .

Biochemical Analysis

Biochemical Properties

1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes and proteins, influencing their activity and stability. For instance, it has been observed to form a highly fluorinated interphase in lithium-metal batteries, which inhibits oxidation and transition metal dissolution . This interaction suggests that this compound can stabilize certain biomolecules by forming protective layers around them.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to support the stable cycling of NMC and lithium metal phosphate cathodes by forming a highly fluorinated interphase . This suggests that this compound can modulate cellular processes by altering the local environment of cells and their components.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is known to form binding interactions with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, in lithium-metal batteries, this compound helps to suppress dendrites without raising the interfacial impedance . This indicates that this compound can influence molecular interactions and pathways by stabilizing certain structures and preventing undesirable reactions.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are characterized by its stability, degradation, and long-term effects on cellular function. This compound has been shown to maintain its stability over extended periods, making it suitable for long-term studies and applications . Additionally, its ability to form stable interphases suggests that it can provide lasting protection to biomolecules and cells, thereby enhancing their function and longevity.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that this compound can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular and molecular processes . At high doses, this compound may also exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. This compound’s role in forming stable interphases and inhibiting undesirable reactions suggests that it can modulate metabolic pathways by stabilizing key intermediates and preventing their degradation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by its interactions with transporters and binding proteins. This compound’s ability to form stable interphases and its high electrochemical stability suggest that it can be efficiently transported and localized within specific cellular compartments . This property is crucial for its function in stabilizing biomolecules and enhancing cellular processes.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. This compound’s ability to form stable interphases and its interactions with biomolecules suggest that it can be targeted to specific compartments or organelles within cells . This localization is likely mediated by targeting signals or post-translational modifications that direct this compound to its sites of action.

Chemical Reactions Analysis

1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Properties

IUPAC Name

1,1,2,2-tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F7O/c5-2(6)4(10,11)12-1-3(7,8)9/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIFAKBLLXGZIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)OC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CF2HCF2OCH2CF3, C4H3F7O
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074786
Record name (1H,1H-Perfluoroethyl)(2H-perfluoroethyl)ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Ethane, 1,1,2,2-tetrafluoro-1-(2,2,2-trifluoroethoxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

406-78-0
Record name 1,1,2,2-Tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=406-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,2,2-Tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000406780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethane, 1,1,2,2-tetrafluoro-1-(2,2,2-trifluoroethoxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (1H,1H-Perfluoroethyl)(2H-perfluoroethyl)ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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